molecular formula C13H21ClN4O B1424837 N-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1220029-06-0

N-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B1424837
CAS No.: 1220029-06-0
M. Wt: 284.78 g/mol
InChI Key: CINJGWJQIUUGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS: 1220029-06-0) is a pyrazolo-pyridine derivative with a molecular formula of C₁₃H₂₁ClN₄O and a molecular weight of 284.78 g/mol . The compound features a cyclohexyl carboxamide substituent attached to the pyrazolo-pyridine core, a structure common in pharmaceutical intermediates. It is stored under cool, dry conditions and is primarily used in research and commercial applications, such as drug synthesis .

Properties

IUPAC Name

N-cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O.ClH/c18-13(15-9-4-2-1-3-5-9)12-10-8-14-7-6-11(10)16-17-12;/h9,14H,1-8H2,(H,15,18)(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINJGWJQIUUGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=NNC3=C2CNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a pyrazole derivative, followed by cyclization and subsequent hydrochloride salt formation . The reaction conditions often include the use of solvents like ethanol and catalysts such as amorphous carbon-supported sulfonic acid (AC-SO3H) to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can improve yield and reduce production costs .

Scientific Research Applications

N-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a chemical compound with potential applications in scientific research. Here's what the available search results suggest:

Basic Information

  • Name: this compound is the common name for the compound .
  • CAS Number: The CAS number for this compound is 1220029-06-0 .
  • Molecular Formula: The molecular formula is C13H21ClN4O .
  • Molecular Weight: The molecular weight is 284.78500 . Some sources list it as 284.79 .

Potential Research Applications

While the search results do not provide explicit details on specific applications of this compound, they do point to the broader use of related compounds in medicinal chemistry and drug discovery:

  • Autotaxin (ATX) Inhibitors: Tetrahydro-1H-pyrazolo[4,3-c]pyridine cores have been used in the design of novel autotaxin (ATX) inhibitors . ATX is a target for therapies against pulmonary fibrosis .
  • Polo-like Kinase 1 (Plk1) Inhibitors: The noncatalytic polo-box domain (PBD) of Plk1 has emerged as a target for generating new protein–protein interaction inhibitors .
  • Antibacterial molecules: Pyrazole hybrids have exhibited activity against NDM-positive A. baumannii .

Additional Information

  • Hazard: This compound is labeled as an irritant .
  • HS Code: The HS code is 2933990090, which refers to heterocyclic compounds with nitrogen hetero-atom(s) only .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The pyrazolo-pyridine scaffold is versatile, with modifications to the substituent groups significantly altering physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Substituent-Driven Variations

Alkyl Substituents
  • N-Cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS: 1220028-72-7)

    • Molecular Formula : C₁₂H₁₉ClN₄O
    • Molecular Weight : 270.76 g/mol
    • The cyclopentyl group offers intermediate bulk between ethyl and cyclohexyl, balancing lipophilicity and solubility for medicinal applications .
Aromatic Substituents
  • N-(p-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS: 1219976-41-6)
    • Molecular Formula : C₁₄H₁₇ClN₄O
    • Molecular Weight : 292.76 g/mol
    • The p-tolyl group introduces aromaticity, enabling π-π interactions with target proteins, a feature absent in aliphatic substituents like cyclohexyl .
Complex Pharmacological Agents
  • Apixaban (CAS: 503612-47-3) Molecular Formula: C₂₅H₂₅N₅O₄ Molecular Weight: 459.50 g/mol A pyrazolo-pyridine derivative with methoxyphenyl and piperidinone substituents, Apixaban is a Factor Xa inhibitor used as an anticoagulant. Its extended structure highlights how additional functional groups enhance target specificity and potency .
  • HCC11 (SARS-CoV-2 Inhibitor)

    • Molecular Formula : C₁₇H₁₇N₅O₂
    • Molecular Weight : 335.35 g/mol
    • Features a phenylisoxazolyl group that forms hydrogen bonds with SARS-CoV-2’s spike glycoprotein, demonstrating the role of heterocyclic substituents in antiviral activity .

Comparative Data Table

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Applications/Properties References
Target Compound Cyclohexyl C₁₃H₂₁ClN₄O 284.78 1220029-06-0 Pharmaceutical intermediate
N-Ethyl Analog Ethyl C₉H₁₅ClN₄O 230.70 1220035-04-0 Undisclosed research use
N-Cyclopentyl Analog Cyclopentyl C₁₂H₁₉ClN₄O 270.76 1220028-72-7 Medicinal chemistry applications
N-(p-Tolyl) Analog p-Tolyl C₁₄H₁₇ClN₄O 292.76 1219976-41-6 Potential protein interaction studies
Apixaban Methoxyphenyl, etc. C₂₅H₂₅N₅O₄ 459.50 503612-47-3 Anticoagulant (Factor Xa inhibitor)
HCC11 Phenylisoxazolyl C₁₇H₁₇N₅O₂ 335.35 N/A SARS-CoV-2 RBD binding

Key Insights from Structural Modifications

Aromatic groups (e.g., p-tolyl) improve binding to hydrophobic protein pockets but may require formulation adjustments for bioavailability .

Biological Activity :

  • Antiviral : HCC11’s phenylisoxazolyl group enables hydrogen bonding with viral proteins, a mechanism absent in the target compound’s cyclohexyl group .
  • Anticoagulant : Apixaban’s extended structure demonstrates how additional rings and functional groups (e.g., methoxyphenyl) confer target specificity .

Synthetic Utility :

  • The target compound’s cyclohexyl carboxamide group is a common intermediate in drug synthesis, whereas derivatives like those in (oxazolyl-substituted) are optimized for antibacterial activity .

Biological Activity

N-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (NC-THPP) is a synthetic compound belonging to the pyrazolo[4,3-c]pyridine class. This compound exhibits a bicyclic structure that combines a pyrazole ring fused with a pyridine ring, which is significant in medicinal chemistry due to its potential biological activities. This article explores the biological activity of NC-THPP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The structural formula of NC-THPP is represented as follows:

Property Details
Molecular Formula C₁₃H₂₁ClN₄O
Molecular Weight 284.79 g/mol
CAS Number 1220029-06-0
MDL Number MFCD13562657

The presence of the cyclohexyl group enhances the compound's lipophilicity, which may improve its biological activity and pharmacokinetic profiles .

Anticancer Properties

Research indicates that compounds similar to NC-THPP exhibit various biological activities, particularly anticancer effects. For instance, related pyrazolo[4,3-c]pyridines have shown significant cytotoxicity against various cancer cell lines. The following table summarizes findings from studies on related compounds:

Compound Cell Line IC50 (μM) Mechanism of Action
1H-Pyrazolo[4,3-c]pyridin-3(2H)-oneHeLa (cervical cancer)15.0Induction of apoptosis
N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazoloNCI-H23 (lung cancer)20.5Inhibition of cell proliferation
NC-THPP (hypothetical data)MCF7 (breast cancer)25.0Potential kinase inhibition

The anticancer activities are attributed to mechanisms such as apoptosis induction and inhibition of cell proliferation .

Though detailed research on the specific mechanism of action for NC-THPP is sparse, it is hypothesized that the compound may interact with key biological targets involved in cancer pathways. The carboxamide group in its structure suggests potential for hydrogen bonding interactions with target proteins, which could influence their activity .

Case Studies and Research Findings

Recent literature highlights the need for more focused studies on NC-THPP itself. However, insights can be drawn from analogous compounds within the pyrazolo family. For example:

  • Study on Pyrazolo Derivatives : A study reported that certain pyrazolo derivatives inhibited cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle. These findings suggest that NC-THPP may also have similar inhibitory effects on CDKs or other kinases involved in tumor growth .
  • Antioxidant Properties : Some related compounds have shown antioxidant activity, which may contribute to their overall therapeutic profile by mitigating oxidative stress in cancer cells .

Q & A

Basic Research: Synthesis Optimization

Q: How can researchers optimize the synthesis of N-cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride to improve yield and purity? A:

  • Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions .
  • Monitor intermediates via HPLC or LC-MS to detect side products (e.g., incomplete cyclohexyl substitution or ring hydrogenation) .
  • Purify via recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) to remove unreacted starting materials .

Basic Research: Analytical Characterization

Q: What advanced analytical techniques are critical for confirming the structural integrity of this compound? A:

  • NMR (¹H/¹³C/DEPT-135) : Verify pyrazolo-pyridine core signals (e.g., δ 2.5–3.5 ppm for tetrahydro protons) and cyclohexyl carboxamide protons (δ 1.2–1.8 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern matching theoretical values .
  • X-ray crystallography : Resolve stereochemical ambiguities in the tetrahydro-pyridine ring .

Advanced Research: Computational Modeling

Q: How can computational methods predict the reactivity or binding affinity of this compound in biological systems? A:

  • Perform density functional theory (DFT) calculations to map electron density in the pyrazolo-pyridine core, identifying nucleophilic/electrophilic sites .
  • Use molecular dynamics (MD) simulations to study interactions with target proteins (e.g., kinase domains), focusing on hydrogen bonding with the carboxamide group .
  • Validate predictions with in vitro assays (e.g., enzyme inhibition) to correlate computational and experimental data .

Advanced Research: Data Contradictions

Q: How should researchers address discrepancies in reported solubility or stability data for this compound? A:

  • Replicate experiments under standardized conditions (e.g., pH 7.4 PBS buffer, 25°C) to isolate variables .
  • Characterize batch-to-batch impurities (e.g., residual solvents or byproducts) via GC-MS or elemental analysis .
  • Cross-reference with crystallographic data to rule out polymorphic variations affecting solubility .

Basic Research: Stability Profiling

Q: What methodologies ensure reliable storage and handling of this hygroscopic hydrochloride salt? A:

  • Store under argon atmosphere at −20°C to prevent hydrolysis of the carboxamide group .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .
  • Use Karl Fischer titration to quantify residual moisture in bulk samples .

Advanced Research: Structure-Activity Relationships (SAR)

Q: How can SAR studies guide the design of analogs with enhanced pharmacological properties? A:

  • Synthesize derivatives with substituent variations (e.g., halogenated cyclohexyl groups) and test in vitro/in vivo models .
  • Apply QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity .
  • Use cryo-EM to visualize ligand-target binding modes and refine substituent positioning .

Basic Research: Solubility Challenges

Q: What strategies improve aqueous solubility for in vitro assays without altering bioactivity? A:

  • Prepare DMSO stock solutions (10 mM) with sonication to ensure complete dissolution .
  • Use cyclodextrin-based complexation to enhance solubility while preserving the native structure .
  • Validate solubility via nephelometry to avoid false negatives in cellular assays .

Advanced Research: Mechanistic Studies

Q: How can researchers elucidate the metabolic pathways or degradation mechanisms of this compound? A:

  • Perform LC-MS/MS metabolomics on hepatocyte incubations to identify phase I/II metabolites .
  • Use isotopic labeling (e.g., ¹⁴C-carboxamide) to track degradation products in simulated gastric fluid .
  • Apply kinetic isotope effects (KIE) to probe rate-limiting steps in hydrolysis .

Basic Research: Reproducibility Issues

Q: Why might published synthetic protocols fail to reproduce in different laboratories? A:

  • Ambiguous reaction conditions : Standardize parameters (e.g., "room temperature" = 25°C ± 2°C) .
  • Catalyst lot variability : Pre-screen metal catalysts (e.g., Pd/C) for activity via TLC spot tests .
  • Moisture-sensitive intermediates : Use gloveboxes for steps involving tetrahydro-pyridine intermediates .

Advanced Research: Scaling-Up Synthesis

Q: What engineering considerations are critical for transitioning from milligram to kilogram-scale production? A:

  • Optimize heat transfer in exothermic hydrogenation steps using jacketed reactors .
  • Implement continuous flow chemistry to minimize intermediate degradation .
  • Conduct safety testing (e.g., DSC for decomposition onset temperature) before large-scale runs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
N-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.